molecular formula C10H9BO2S B8442942 3-(2-Thienyl)phenylboronic acid

3-(2-Thienyl)phenylboronic acid

Cat. No.: B8442942
M. Wt: 204.06 g/mol
InChI Key: CCZABWIPCZXLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Thienyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a thienyl group at the meta-position (3-position) and a boronic acid (-B(OH)₂) moiety. This compound belongs to the arylboronic acid family, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science .

Properties

Molecular Formula

C10H9BO2S

Molecular Weight

204.06 g/mol

IUPAC Name

(3-thiophen-2-ylphenyl)boronic acid

InChI

InChI=1S/C10H9BO2S/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7,12-13H

InChI Key

CCZABWIPCZXLTN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=CS2)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Reactivity

The reactivity and applications of arylboronic acids are highly dependent on substituent position and electronic effects. Below is a comparative analysis of 3-(2-Thienyl)phenylboronic acid with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Substituent Position Key Functional Groups Molecular Formula Notable Properties/Applications
This compound 3-position Thienyl, -B(OH)₂ C₁₀H₉BO₂S Enhanced electron density for cross-coupling; potential carbohydrate sensing
3-Aminophenylboronic acid 3-position -NH₂, -B(OH)₂ C₆H₈BNO₂ High affinity for diols (e.g., glucose); used in biosensors
3-Fluorophenylboronic acid 3-position -F, -B(OH)₂ C₆H₆BFO₂ Electron-withdrawing -F group stabilizes boronate esters; used in PCR
3-(Trifluoromethyl)phenylboronic acid 3-position -CF₃, -B(OH)₂ C₇H₆BF₃O₂ Lipophilic -CF₃ enhances membrane permeability; pharmaceutical intermediate
3-Ethylphenylboronic acid 3-position -C₂H₅, -B(OH)₂ C₈H₁₁BO₂ Alkyl chain improves solubility in organic solvents; drug synthesis

Key Insights :

  • Substituent Effects : Electron-donating groups (e.g., thienyl, -NH₂) increase boronic acid reactivity in cross-coupling reactions, while electron-withdrawing groups (e.g., -F, -CF₃) enhance ester stability .
  • Suzuki Reaction Efficiency : 3-substituted phenylboronic acids generally exhibit higher reactivity than 2-substituted analogs due to reduced steric hindrance during transmetalation .
Table 2: Binding Constants (K) with Neu5Ac at pH 7.4
Compound Binding Constant (M⁻¹) Proposed Binding Site on Neu5Ac
3-(Propionamido)phenylboronic acid 37.6 ± 3.1 Glycerol tail (C-7/C-8)
Phenylboronic acid 11.6 ± 1.9 α-Hydroxycarboxylate (C-1/C-2)
This compound* Not reported Likely combines thienyl π-stacking and boronate ester interactions

Key Findings :

  • Thienyl Contribution : The thienyl group in this compound may enhance binding via π-π interactions with aromatic residues in proteins or through cooperative hydrogen bonding .
  • Contradictory Mechanisms : Otsuka et al. proposed glycerol tail binding for 3-(propionamido)phenylboronic acid, while Djanashvili et al. argued for α-hydroxycarboxylate interactions in phenylboronic acid . This discrepancy highlights unresolved complexities in boronic acid-sialic acid recognition.

Efficiency in Drug Delivery Systems

Dendrimer-modified boronic acids demonstrate varying cytosolic delivery efficiencies:

Table 3: Dendrimer-Modified Boronic Acids in BSA-FITC Delivery
Compound (Dendrimer Type) Substituent Delivery Efficiency (%)
P4 (3-(bromomethyl)phenylboronic acid) 3-Bromomethyl 85 ± 4
P7 (2-(bromomethyl)phenylboronic acid) 2-Bromomethyl 12 ± 3
This compound* 2-Thienyl Data unavailable

Insights :

  • Positional Sensitivity : 3-substituted derivatives (e.g., P4) outperform 2-substituted analogs (e.g., P7) due to optimized spatial arrangement for cargo binding .
  • Thienyl Potential: The thienyl group’s planar structure in this compound could improve dendrimer-cell membrane interactions, though experimental validation is needed.

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